REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:12])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH2:13]([NH:16][S:17]([CH3:20])(=[O:19])=[O:18])[CH2:14][CH3:15].[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:12][C:10]1[CH:9]=[C:4]([CH:3]=[C:2]([N:16]([S:17]([CH3:20])(=[O:19])=[O:18])[CH2:13][CH2:14][CH3:15])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4.5,8.9.10.11.12|
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Name
|
|
Quantity
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4.8 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OC)C=C(N1)Cl
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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C(CC)NS(=O)(=O)C
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Name
|
|
Quantity
|
190 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
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Potassium phosphate tribasic
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
810 mg
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
|
427 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 100° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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sealed, for 16 h
|
Duration
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16 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered on cellite
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
purified by flash chromatography (2×300 g silica gel, 0 to 35% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(N1)N(CCC)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |